Scandium(3+);chloride;hexahydrate
Description
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Properties
Molecular Formula |
ClH12O6Sc+2 |
|---|---|
Molecular Weight |
188.50 g/mol |
IUPAC Name |
scandium(3+);chloride;hexahydrate |
InChI |
InChI=1S/ClH.6H2O.Sc/h1H;6*1H2;/q;;;;;;;+3/p-1 |
InChI Key |
PBNROVZRVNDBKV-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Sc+3] |
Origin of Product |
United States |
Structural Characterization and Solid State Chemistry of Scandium 3+ ;chloride;hexahydrate and Derivatives
Crystallographic Analysis of Hydrated Scandium(III) Chloride Forms
The arrangement of atoms in hydrated scandium(III) chloride has been elucidated through crystallographic techniques, revealing the coordination environment of the scandium ion and the role of water molecules in the crystal lattice.
Determination of Coordination Geometries in [Sc(OH₂)n]³⁺ Species
The coordination number and geometry of the hydrated scandium(III) ion, [Sc(H₂O)n]³⁺, can vary depending on the surrounding chemical environment. tandfonline.com
Pentagonal Bipyramidal Coordination
Seven-coordinate complexes, though less common than six or eight-coordinate ones, can adopt a pentagonal bipyramidal geometry. libretexts.orgwikipedia.org This geometry involves a central atom with seven ligands positioned at the corners of a pentagonal bipyramid. wikipedia.org While not the most common for scandium, the possibility of seven-coordination exists, particularly with larger ligands or in specific solution conditions. tandfonline.comlibretexts.org Studies have suggested that in aqueous solutions, the scandium aqua ion might be seven-coordinate, [Sc(OH₂)₇]³⁺. tandfonline.com
Octahedral and Distorted Octahedral Geometries
The most prevalent coordination geometry for scandium(III) is octahedral, where the central scandium ion is surrounded by six ligands. docbrown.infowikipedia.org In the case of hexahydrated scandium(III) chloride, the scandium ion is typically coordinated to six water molecules, forming the [Sc(H₂O)₆]³⁺ complex ion, which has an octahedral geometry. docbrown.infouacdn.net
However, distortions from perfect octahedral symmetry are common and can arise from electronic effects or steric hindrance. fiveable.mewisdomlib.orgnumberanalytics.com In some hydrated scandium salts, the octahedra are distorted. For example, in ScCl₃·3H₂O, there are two distinct scandium sites, both octahedrally coordinated but with different quadrupolar coupling constants, indicating variations in the local electronic environment. researchgate.net
Structural Comparison of Different Hydration States (e.g., Hexahydrate vs. Heptahydrate)
The number of water molecules in the hydration sphere of the scandium ion can vary, leading to different hydrated forms with distinct crystal structures. tandfonline.com While the hexahydrate, often formulated as trans-[ScCl₂(H₂O)₄]Cl·2H₂O, features a six-coordinate scandium ion in an octahedral environment, other hydration states can exhibit different coordination numbers. wikipedia.org For example, seven-coordinate scandium has been observed in dimeric species like [(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]⁴⁺. tandfonline.com Furthermore, studies on scandium trifluoromethanesulfonate (B1224126) have revealed the existence of an eight-coordinate scandium ion, [Sc(H₂O)₈]³⁺, with a distorted bicapped trigonal prismatic geometry. nih.gov The specific hydration state that crystallizes from a solution depends on factors such as the counter-ion and the acidity of the solution. tandfonline.com
Structural Investigation of Anhydrous and Solvated Scandium(III) Chloride Complexes
The structural landscape of scandium(III) chloride complexes is diverse, with the coordination number and geometry around the scandium ion being highly dependent on the nature and stoichiometry of the coordinating solvent molecules.
Crystal Structures of [ScCl₃(Solvent)n] Adducts
The crystal structures of scandium(III) chloride adducts with various solvents have been a subject of significant research interest. These studies provide fundamental insights into the Lewis acidic nature of the Sc³⁺ ion and the stereochemical preferences of its complexes.
Anhydrous scandium(III) chloride (ScCl₃) crystallizes in a layered structure isostructural with bismuth(III) iodide (BiI₃). wikipedia.org This motif features octahedrally coordinated scandium centers. In the vapor phase at 900 K, the predominant species is monomeric ScCl₃, with a smaller fraction existing as the dimer, Sc₂Cl₆. wikipedia.org
Another well-characterized aquated complex is mer-[ScCl₃(H₂O)₃] . This neutral complex exhibits a meridional arrangement of the three chloride and three water ligands around the central scandium atom, resulting in an octahedral coordination geometry. The structure of this molecular adduct has been determined, and it is found to have a near-idealized mer-octahedral geometry.
With the less basic ligand tetrahydrofuran (B95107) (THF), scandium(III) chloride forms the adduct ScCl₃(THF)₃ , which precipitates as white crystals. wikipedia.org This THF-soluble complex is a widely used precursor for the synthesis of organoscandium compounds. wikipedia.org Despite its common use, specific single-crystal X-ray diffraction data, including unit cell parameters and space group, for ScCl₃(THF)₃ are not widely reported in the primary literature or crystallographic databases.
The following table summarizes the available crystallographic data for selected scandium(III) chloride adducts.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Scandium(III) chloride | ScCl₃ | Trigonal | R-3 | 6.410 | 6.410 | 18.250 | 90 | 90 | 120 |
| mer-trichlorotriaquascandium(III) | [ScCl₃(H₂O)₃] | Monoclinic | P2₁/c | 8.890(4) | 12.842(6) | 15.485(6) | 90 | 92.24(5) | 90 |
Solution Chemistry and Aqueous Speciation of Scandium Iii Chloride Systems
Hydration Behavior of the Scandium(III) Ion in Aqueous Solutions
The hydration of the scandium(III) ion involves the formation of distinct hydration shells, which are layers of water molecules arranged around the central metal ion. wikipedia.org The structure and dynamics of these shells are crucial for understanding the ion's reactivity in aqueous media.
In strongly acidic aqueous solutions, the hydrated scandium(III) ion is primarily eight-coordinated, forming a [Sc(H₂O)₈]³⁺ complex. nih.govresearchgate.net This structure is described as a distorted bicapped trigonal prism. nih.govresearchgate.net Experimental data from X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) have provided detailed insights into the geometry of this primary hydration sphere. nih.gov
These studies reveal that the eight-coordinated structure consists of six water molecules in a trigonal prismatic arrangement with a mean Sc-O bond distance of 2.17 Å. nih.govresearchgate.net Two additional water molecules are located in capping positions, with one at a distance of approximately 2.32 Å and the other at a more distant 2.5 Å. nih.govresearchgate.net This indicates that not all water molecules in the primary hydration sphere are equally bound to the scandium ion. In some crystalline structures, such as the double salt [Sc(H₂O)₆][Sc(CH₃SO₃)₆], hexahydrated scandium(III) ions with six-coordination have been observed, with Sc-O distances of approximately 2.085 Å and 2.086 Å. nih.gov Raman spectroscopic studies have also confirmed the presence of a stable hexaaqua Sc(III) ion in perchlorate (B79767) solutions. researchgate.net
Table 1: Structural Parameters of the Primary Hydration Sphere of Scandium(III)
| Coordination Number | Geometry | Method | Mean Sc-O Bond Distances (Å) | Source |
|---|---|---|---|---|
| 8 | Distorted Bicapped Trigonal Prism | XAFS, LAXS | 2.17 (prismatic), 2.32 (capping), ~2.5 (capping) | nih.govresearchgate.net |
| 6 | Octahedral | Crystallography | 2.085, 2.086 | nih.gov |
| 6 | Centrosymmetric | Raman Spectroscopy | - | researchgate.net |
Hydrolysis Processes and Formation of Hydroxo-Bridged Scandium(III) Species
The high charge-to-radius ratio of the Sc(III) ion makes it a strong Lewis acid, promoting the hydrolysis of coordinated water molecules. mdpi.com This process involves the deprotonation of water molecules in the primary hydration sphere to form hydroxo complexes, and it is highly dependent on the pH of the solution.
As the pH of a scandium(III) chloride solution increases, mononuclear hydroxo complexes are formed. mdpi.com Potentiometric titration studies have identified the presence of species such as [Sc(OH)]²⁺. rsc.org The formation of these species is a result of the equilibrium shifting towards deprotonation of the aqua ions as the concentration of hydroxide (B78521) ions increases. In less acidic conditions, significant hydrolysis occurs, leading to the formation of more complex species. mdpi.com
With increasing scandium concentration and pH, the mononuclear hydroxo complexes can undergo condensation reactions to form polynuclear, hydroxo-bridged species. mdpi.comrsc.org The most prominent of these is the dimeric complex, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺, which becomes the predominant species in less acidic, concentrated solutions. nih.govresearchgate.net In this dimer, two scandium(III) ions are bridged by two hydroxide ions. nih.gov Each scandium ion is seven-coordinated, with the coordination sphere completed by five terminal water molecules, having a mean Sc-O bond distance of 2.145 Å. nih.govresearchgate.net Further polymerization can lead to the formation of larger species, such as the trimeric complex [Sc₃(OH)₅]⁴⁺. rsc.org
Table 2: Hydrolytic Species of Scandium(III) and Their Formation Constants
| Species | -log βpq | Method | Source |
|---|---|---|---|
| [Sc(OH)]²⁺ | 4.840 | Potentiometric Titration | rsc.org |
| [Sc₂(OH)₂]⁴⁺ | 6.096 | Potentiometric Titration | rsc.org |
| [Sc₃(OH)₅]⁴⁺ | 17.567 | Potentiometric Titration | rsc.org |
Complexation Equilibria in Aqueous Scandium(III) Chloride Solutions
In aqueous solutions containing chloride ions, the formation of chloro complexes can occur, although they are considered to be thermodynamically weak. researchgate.netresearchgate.net The chloride ions can compete with water molecules for coordination sites in the primary hydration sphere of the scandium(III) ion. Studies have suggested the presence of chloro-aqua scandium(III) complexes in solution. researchgate.net The equilibrium between the various hydrated species, hydroxo complexes, and chloro complexes is dynamic and depends on factors such as pH, scandium concentration, and chloride concentration. acs.orgsciencepublishinggroup.comlardbucket.org For instance, in sulfate (B86663) media, which is not the focus here, scandium is known to form anionic sulfate complexes like [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻. mdpi.com
Formation of Chloroaqua Scandium(III) Complexes
In aqueous solutions free of other coordinating ligands, the scandium(III) ion exists as the hexaaquascandium(III) ion, [Sc(H2O)6]3+. This hydrated cation is the result of the strong electrostatic attraction between the high charge density of the Sc³⁺ ion and the oxygen atoms of the surrounding water molecules. However, in the presence of chloride ions, as in solutions of scandium(III) chloride, a stepwise substitution of the coordinated water molecules by chloride ions can occur. This leads to the formation of a series of chloroaqua scandium(III) complexes.
The interaction between the scandium(III) ion and chloride ligands involves the formation of inner-sphere complexes, where the chloride ion directly bonds to the scandium center. Evidence for this direct coordination is found in the solid state. X-ray crystallographic analysis of scandium(III) chloride hexahydrate has identified the specific complex cation as trans-[ScCl₂(H₂O)₄]⁺. This confirms that chloride ions can and do displace water molecules in the primary coordination sphere of the scandium ion.
Recent research has highlighted that the stability of these chloride complexes is highly dependent on the conditions. For instance, in high-temperature hydrothermal fluids (100-350°C), it has been demonstrated that scandium does not form stable complexes with chloride ions; under these conditions, the formation of hydroxide complexes is the dominant process. researchgate.net This indicates that while chloroaqua complexes form in standard aqueous solutions, they are less stable than other potential scandium complexes, such as those with fluoride (B91410) or hydroxide, and their formation can be suppressed under specific environmental conditions. researchgate.netresearchgate.net
The stepwise formation of the primary chloroaqua scandium(III) complexes in aqueous solution can be represented as follows:
Table 1: Stepwise Formation of Chloroaqua Scandium(III) Complexes
| Step | Reaction | Complex Formed | Stability |
| 1 | [Sc(H₂O)₆]³⁺ + Cl⁻ ⇌ [ScCl(H₂O)₅]²⁺ + H₂O | Monochloro-pentaaqua-scandium(III) | Weak |
| 2 | [ScCl(H₂O)₅]²⁺ + Cl⁻ ⇌ [ScCl₂(H₂O)₄]⁺ + H₂O | Dichloro-tetraaqua-scandium(III) | Weak |
Coordination Chemistry of Scandium Iii Derived from Scandium 3+ ;chloride;hexahydrate
Lewis Acidity of Scandium(III) Chloride and its Hydrates
Scandium(III) chloride is a potent Lewis acid, a characteristic that underpins much of its reactivity. wikipedia.orgscandium.org This Lewis acidity arises from the electron-deficient nature of the scandium(III) center, which readily accepts electron pairs from donor molecules, known as Lewis bases. The anhydrous form, ScCl₃, is a white, high-melting ionic compound that is deliquescent and highly soluble in water. wikipedia.orgchemeurope.com
Upon dissolution in water, scandium(III) chloride forms aquo complexes. X-ray crystallography has identified one such hydrate (B1144303) as the salt trans-[ScCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org In aqueous solutions, scandium(III) can form a variety of chloroaquascandium(III) complexes, with the degree of chloride coordination being highly dependent on the concentration of the organic solvent present. researchgate.netresearchgate.net The interaction with water molecules leads to the formation of hydrated metal ion clusters. biosynth.com The strength of scandium(III) as a Lewis acid allows it to catalyze various organic reactions, including aldol-like reactions and Friedel-Crafts acylations and alkylations. scandium.orgchemeurope.com
Adduct Formation with Organic Donor Ligands
The Lewis acidic nature of scandium(III) chloride facilitates the formation of adducts with a wide range of organic donor ligands. These ligands, possessing lone pairs of electrons, coordinate to the scandium center.
Oxygen-Donor Ligands (e.g., Tetrahydrofuran (B95107), Dimethoxyethane, Alcohols, Phosphine (B1218219) Oxides, Arsine Oxides)
Scandium(III) chloride readily forms adducts with oxygen-containing organic molecules. A notable example is the reaction with the less basic ligand tetrahydrofuran (THF), which yields the adduct ScCl₃(THF)₃ as white crystals. wikipedia.orgprochemonline.com This THF-soluble complex is a valuable precursor in the synthesis of organoscandium compounds. wikipedia.org The dehydration of scandium chloride hexahydrate in the presence of organic solvents like THF can lead to the formation of solvated complexes such as [ScCl₃(THF)₃]. researchgate.net
Reactions of ScCl₃·6H₂O with various phosphine oxides (such as Ph₃PO, Ph₂MePO, and Me₃PO) and arsine oxides (like Ph₃AsO and Me₃AsO) in ethanol (B145695) or acetone (B3395972) solutions have been shown to produce a range of solid complexes. soton.ac.uk These reactions yield complexes with varying stoichiometries, including [ScCl(Me₃PO)₅]Cl₂, [ScCl₂(Ph₃PO)₄]Cl, and [ScCl₃(Ph₂MePO)₃]. soton.ac.uk Similarly, complexes with arsine oxides like [ScCl₂(Ph₃AsO)₄]Cl have been isolated and characterized. soton.ac.uk The coordination of these ligands to the scandium ion is a testament to its strong affinity for oxygen donors. numberanalytics.com
Table 1: Examples of Scandium(III) Chloride Adducts with Oxygen-Donor Ligands
| Ligand | Complex Formula | Reference |
| Tetrahydrofuran (THF) | ScCl₃(THF)₃ | wikipedia.org |
| Trimethylphosphine oxide (Me₃PO) | [ScCl(Me₃PO)₅]Cl₂ | soton.ac.uk |
| Triphenylphosphine (B44618) oxide (Ph₃PO) | [ScCl₂(Ph₃PO)₄]Cl | soton.ac.uk |
| Diphenylmethylphosphine oxide (Ph₂MePO) | [ScCl₃(Ph₂MePO)₃] | soton.ac.uk |
| Triphenylarsine oxide (Ph₃AsO) | [ScCl₂(Ph₃AsO)₄]Cl | soton.ac.uk |
Nitrogen-Donor Ligands (e.g., Pyridine (B92270), Acetonitrile)
Nitrogen-containing ligands also form stable adducts with scandium(III) chloride. The reaction of scandium chloride with pyridine (py) can yield well-defined complexes. For instance, a 1:3 complex, py₃ScCl₃, has been characterized as a cis(facial)-octahedral complex. rsc.org Another complex with a 1:4 stoichiometry, ScCl₃·4py, is formulated as [py₃ScCl₃]py, indicating that one pyridine molecule is not directly coordinated to the scandium ion but is present in the crystal lattice. rsc.org
Similarly, scandium(III) chloride forms complexes with acetonitrile (B52724) (MeCN). The dehydration of the hexahydrate in acetonitrile can lead to the formation of [ScCl₃(MeCN)₃]·MeCN. researchgate.net The coordination of these nitrogen-donor ligands further illustrates the versatile Lewis acidic character of the scandium(III) ion. numberanalytics.com
Table 2: Examples of Scandium(III) Chloride Adducts with Nitrogen-Donor Ligands
| Ligand | Complex Formula | Reference |
| Pyridine (py) | py₃ScCl₃ | rsc.org |
| Pyridine (py) | [py₃ScCl₃]py | rsc.org |
| Acetonitrile (MeCN) | [ScCl₃(MeCN)₃]·MeCN | researchgate.net |
Chelate Complex Formation with Polydentate Ligands
Polydentate ligands, which contain multiple donor atoms, can form more stable chelate complexes with scandium(III). These ligands can wrap around the metal ion, leading to enhanced thermodynamic stability.
Reaction with Carboxylate Ligands
Scandium(III) exhibits a strong affinity for carboxylate ligands, such as acetate (B1210297) and citrate, due to their high negative charge density. numberanalytics.com These ligands can bind to the scandium(III) ion in various modes, including monodentate, bidentate, or tridentate, depending on the ligand's structure and the pH of the solution. numberanalytics.com The formation of these chelate complexes is a significant aspect of scandium's coordination chemistry and has implications for its biological applications. numberanalytics.com
Interaction with Sulfa Drugs and Related Organic Molecules
The interaction of metal ions with biologically active molecules like sulfa drugs is an area of growing interest. Sulfa drugs are a class of synthetic antimicrobial agents. nih.gov While specific studies on the direct interaction of scandium(3+);chloride;hexahydrate with sulfa drugs are not extensively detailed in the provided search results, the general principles of coordination chemistry suggest that the nitrogen and oxygen atoms present in sulfonamide structures could act as potential donor sites for the Lewis acidic scandium(III) ion. The formation of metal complexes with sulfa drugs has been shown to sometimes enhance their biological activity, as seen with other metal ions like ruthenium(III). nih.gov This suggests a potential for scandium(III) to form chelate complexes with such polydentate organic molecules, although further research is needed to elucidate the specific nature of these interactions.
Macrocyclic Ligand Complexation
The complexation of scandium(III), often originating from this compound, with macrocyclic ligands is a subject of significant academic interest, particularly due to the high stability of the resulting complexes. The trivalent scandium ion (Sc³⁺), with an ionic radius of approximately 88 pm for a coordination number of 8, readily forms stable complexes with a variety of macrocyclic chelators that can encapsulate the metal ion within their pre-organized cavities. wikipedia.orgnih.gov These ligands are typically polyaza or polyether macrocycles, often functionalized with pendant arms containing donor groups like carboxylates to enhance the complex's stability and kinetic inertness. nih.govnumberanalytics.com
Research has shown that scandium(III) has a preference for high coordination numbers, typically ranging from 6 to 9, and can readily adapt its coordination environment based on the ligand's topology and denticity. wikipedia.orgnumberanalytics.combath.ac.uk While octacoordination is often favored, heptacoordination can also result in reasonably stable complexes. nih.govacs.orgresearchgate.net
A prominent example is the complexation of Sc³⁺ with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). nih.govresearchgate.net Studies have demonstrated that DOTA is a highly efficient ligand for binding scandium. The resulting Sc-DOTA complex exhibits a high thermodynamic stability constant (logK) of 27.0. nih.govresearchgate.net Spectroscopic studies, such as ¹³C NMR, have revealed that the Sc-DOTA complex in solution adopts an eight-coordinate geometry, similar to the lutetium analogue. nih.gov This high stability is comparable to that of DOTA complexes with yttrium(3+) and the heavier lanthanides. nih.gov
Other macrocyclic ligands have also been successfully employed for scandium complexation. These include analogs of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) with varying ring sizes and other functionalized macrocycles. nih.gov For instance, 1,4-bis(carboxymethyl)-6-(bis(carboxymethyl))amino-6-methylperhydro-1,4-diazepine (AAZTA), a heptadentate ligand, forms a highly stable complex with Sc³⁺ (log K = 27.7) by coordinating through four carboxylate oxygen atoms and three tertiary amine nitrogen donors. nih.govacs.org The table below summarizes the stability constants for selected scandium(III)-macrocycle complexes.
| Macrocyclic Ligand | Abbreviation | logK | Coordination Number |
|---|---|---|---|
| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA | 27.0 nih.govresearchgate.net | 8 nih.gov |
| 1,4-bis(carboxymethyl)-6-(bis(carboxymethyl))amino-6-methylperhydro-1,4-diazepine | AAZTA | 27.7 nih.govacs.org | 7 nih.gov |
| 1,1,4,7,7-diethylenetriaminepentaacetic acid | DTPA | 27.43 nih.gov | 8 nih.gov |
The synthesis of these complexes often starts with a hydrated scandium salt, such as this compound (ScCl₃·6H₂O). berkeley.eduwikipedia.org In aqueous solutions, the scandium ion exists as an aquo complex, trans-[ScCl₂(H₂O)₄]⁺, which can then react with the macrocyclic ligand. wikipedia.org The reaction typically involves the displacement of water and chloride ligands by the more strongly coordinating donor atoms of the macrocycle.
Stoichiometric Control and Influence on Coordination Environment
The stoichiometry of the reaction, specifically the molar ratio of the scandium precursor to the ligand, plays a critical role in determining the structure and composition of the final coordination complex. By carefully controlling the stoichiometry, it is possible to direct the synthesis towards complexes with different coordination numbers and geometries. The scandium(III) ion's flexible coordination sphere allows it to form a variety of structures, from simple mononuclear complexes to more complex polynuclear or polymeric species. wikipedia.orgbath.ac.uk
For instance, when reacting scandium(III) perchlorate (B79767) with oxygen donor ligands, the stoichiometry of the resulting complex is highly dependent on the nature of the ligand. With unidentate and some bidentate ligands like dimethyl sulfoxide (B87167) or pyridine N-oxide, complexes with a 1:6 metal-to-ligand ratio, ScL₆₃, are formed. rsc.org However, with a bulkier ligand like triphenylphosphine oxide, a 1:4 complex, ScL₄(ClO₄)₃, is obtained, in which the perchlorate ions are also coordinated to the metal center. rsc.org This demonstrates how steric hindrance and ligand type dictate the number of ligands that can fit around the scandium ion.
Varying the ratio of scandium to ligand can also influence whether a simple mononuclear complex or a bridged polynuclear species is formed. The reaction of scandium trichloride (B1173362) with two equivalents of sodium cyclopentadienide (B1229720) (NaCp) yields a chloride-bridged dimer, [Cp₂Sc(μ-Cl)]₂, whereas using three equivalents can lead to the polymeric Cp₃Sc. wikipedia.org
A clear example of stoichiometric influence is seen in the synthesis of covalent organic frameworks (COFs) incorporating scandium. By adjusting the ratio of an organic ligand to a scandium coordination complex (prepared from scandium(III) chloride hexahydrate), a series of crystalline COFs with tunable levels of scandium incorporation can be prepared. berkeley.edu In these materials, the scandium center adopts a six-coordinate, distorted octahedral geometry. berkeley.edu
Furthermore, the concentration of the scandium salt itself can alter the thermodynamic equilibrium of a system. In certain catalytic reactions, low concentrations (e.g., 4 mol %) of a scandium salt act purely as a catalyst. However, at higher concentrations (e.g., 20 mol %), the scandium ion can interfere with the equilibrium by strongly coordinating to one of the components, thereby shifting the final product distribution. acs.org This highlights that stoichiometric control is not only crucial for isolating specific coordination complexes but also for modulating the behavior of scandium in solution.
The formation of different complexes based on stoichiometry is a well-established principle in lanthanide chemistry, which often serves as a parallel for scandium. For example, by varying the synthetic conditions and stoichiometry, one can selectively synthesize either neutral tris-complexes, [LnQ₃(solv)₁₋₂], or anionic tetrakis-complexes, M[LnQ₄]. mdpi.com This principle is directly applicable to scandium, where the coordination environment is finely tuned by the number of available ligands.
| Scandium Precursor | Ligand | Sc:Ligand Ratio | Resulting Complex/Product | Coordination Environment/Notes |
|---|---|---|---|---|
| Sc(ClO₄)₃ | Dimethyl sulfoxide (DMSO) | 1:6 | Sc(DMSO)₆₃ rsc.org | Six-coordinate [ScL₆]³⁺ cation. rsc.org |
| Sc(ClO₄)₃ | Triphenylphosphine oxide (TPPO) | 1:4 | Sc(TPPO)₄(ClO₄)₃ rsc.org | Perchlorate ion is coordinated. rsc.org |
| ScCl₃ | Sodium cyclopentadienide (NaCp) | 1:2 | [Cp₂Sc(μ-Cl)]₂ wikipedia.org | Chloride-bridged dimer. wikipedia.org |
| ScCl₃·6H₂O | 4-aminophenylacetate / p-phenylenediamine | Tunable | Scandium-Covalent Organic Framework (Sc-COF) berkeley.edu | Six-coordinate, distorted octahedral Sc(III). berkeley.edu |
Spectroscopic and Computational Characterization of Scandium 3+ ;chloride;hexahydrate Systems
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for studying the coordination of water and other ligands to the scandium ion.
FTIR spectroscopy is highly sensitive to the vibrational modes of water molecules and other functional groups. In scandium(III) chloride hexahydrate, the water molecules are present in two forms: coordinated directly to the scandium ion and as water of crystallization in the lattice. These different environments give rise to distinct vibrational frequencies.
The O-H stretching and H-O-H bending modes of the coordinated water molecules are typically shifted compared to those of bulk water due to the strong interaction with the Sc³⁺ ion. Studies on various hydrated metal chlorides show that the intramolecular vibrational modes of water, such as the OH stretch (~3400 cm⁻¹) and HOH bend (~1640 cm⁻¹), are observable and sensitive to the cation. mdpi.com In complexes derived from the dehydration of scandium chloride hexahydrate, such as [ScCl₃(H₂O)₃], the presence of coordinated water is confirmed by characteristic IR bands. researchgate.net Far-infrared spectra are also used to probe the Sc-Cl and Sc-O stretching vibrations, providing direct information about the coordination sphere. researchgate.net
Raman spectroscopy is an excellent technique for studying aqueous solutions due to the weak Raman scattering of water. It provides detailed information about the hydration sphere of the scandium(III) ion. researchgate.net In aqueous solutions, the totally symmetric stretching mode of the Sc-O bonds within the [Sc(H₂O)₆]³⁺ ion, ν₁(a₁g), gives rise to a characteristic polarized Raman band. researchgate.net
For scandium in non-complexing perchlorate (B79767) solution, this band appears around 442 cm⁻¹. acs.orgresearchgate.net The presence of this single strong band is compelling evidence for a stable hexaaqua complex with octahedral symmetry. acs.org However, in chloride solutions, the Raman spectra can be more complex, indicating the formation of scandium-chloro complexes. The appearance of new bands, for instance a mode at 306 cm⁻¹ in a ScCl₃-LiCl mixture, points to the direct coordination of chloride ions to the scandium center. researchgate.net These spectroscopic findings challenge the notion that chloride does not penetrate the first hydration sphere of scandium(III). researchgate.net
Table 2: Characteristic Raman Frequencies for Scandium(III) in Aqueous Solution.
| Species | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
[Sc(H₂O)₆]³⁺ |
ν₁(a₁g) Sc-O stretch | 442 acs.orgresearchgate.net |
[Sc(H₂O)₆]³⁺ |
ν₂(e₉) | 410 researchgate.net |
[Sc(H₂O)₆]³⁺ |
ν₅(f₂₉) | 295 researchgate.net |
| Sc-Cl Complex | Sc-Cl stretch | 306 researchgate.net |
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. springernature.com It can be applied to both crystalline and amorphous materials, making it highly versatile. springernature.com The XAS spectrum is typically divided into the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions. springernature.comresearchgate.net
For scandium compounds, the Sc K-edge XANES spectra are sensitive to the coordination geometry and symmetry of the scandium site. rsc.org The pre-edge features, in particular, can provide information on the degree of p-d orbital mixing and the centrosymmetry of the coordination environment. rsc.org
The EXAFS region provides quantitative information about the local structure, including the coordination number and bond distances to neighboring atoms. EXAFS studies of scandium(III) in aqueous solution have been crucial in determining the Sc-O bond distance of the hydrated ion, reported to be in the range of 2.15-2.18 Å. researchgate.net This bond length is consistent with a coordination number greater than six, suggesting a structure such as a monocapped trigonal prism for the hydrated scandium(III) ion in solution. researchgate.net Analysis of scandium chloride samples by XAS can confirm the coordination environment, distinguishing between Sc-O and Sc-Cl bonds and providing precise bond lengths. rsc.orgrsc.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of scandium compounds. researchgate.netias.ac.in By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular structures and electronic properties at a manageable computational cost.
For scandium(III) chloride hexahydrate and related systems, DFT calculations are used to perform structural optimizations. rsc.org Starting with an approximate geometry, the calculation iteratively adjusts the atomic positions to find the minimum energy conformation. This process yields optimized bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography or gas-phase experiments. For example, DFT optimization of monomeric ScCl₃ yielded an equilibrium geometry of D₃h symmetry with a Sc-Cl bond distance of 228.5 pm. rsc.org
Beyond structural parameters, DFT provides deep insights into the electronic properties of these systems. researchgate.netcoventry.ac.uk Analysis of the calculated molecular orbitals, electron density distribution, and charge transfer reveals the nature of the Sc-Cl and Sc-O bonds. These calculations can quantify the degree of ionic versus covalent character in the bonding and explain the stability and reactivity of the complexes. For instance, DFT has been used to study various scandium compounds, showing charge transfer between scandium and the atoms it is bonded to, which is attributed to their differences in electronegativity. ias.ac.in
| Parameter | DFT Calculated Value (ScCl₃ Monomer) | Reference |
| Symmetry | D₃h | rsc.org |
| Sc-Cl Bond Distance | 228.5 pm | rsc.org |
Ab initio (from first principles) calculations provide a highly accurate, though computationally intensive, method for studying molecular systems. These methods are particularly valuable for examining the thermodynamics of ligand exchange and complex formation in solution.
Ab initio studies have been conducted on the scandium(III) ion in the presence of chloride, providing a detailed picture of the formation and stability of various chloro-aqua complexes. researchgate.net These calculations explore the potential energy surfaces for reactions such as the stepwise replacement of water molecules in the scandium hexaaqua ion, [Sc(H₂O)₆]³⁺, by chloride ions.
Key findings from these calculations include the total electronic binding energies for different coordination numbers and compositions. For example, calculations show the relative stability of complexes like [ScCl(H₂O)₅]²⁺ and cis and trans isomers of [ScCl₂(H₂O)₄]⁺. The binding energies between the scandium ion and its ligands (water and chloride) have been computed to be in the range of 20–35 kJ/mol, depending on the level of theory used. researchgate.net These theoretical binding energies are crucial for interpreting experimental observations and understanding the speciation of scandium in chloride-containing aqueous solutions.
| Complex | Isomer | Relative Energy (kJ/mol) | Computational Method | Reference |
| ScCl(H₂O)₃ | C₂ᵥ | 0.0 | HF/6-31G | researchgate.net |
| ScCl(H₂O)₃ | C₃ᵥ | 5.3 | HF/6-31G | researchgate.net |
| ScCl₂(H₂O) | C₂ᵥ | 0.0 | HF/6-31G | researchgate.net |
| ScCl₂(H₂O) | C₂ | 0.6 | HF/6-31G | researchgate.net |
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of new compounds. idc-online.comnih.gov
NMR Chemical Shifts: The ⁴⁵Sc nucleus is NMR-active, and its chemical shift is highly sensitive to the coordination environment. DFT calculations have been successfully employed to predict ⁴⁵Sc NMR parameters. For instance, in a study of ScCl₃·3H₂O, DFT calculations were used to compute the nuclear quadrupolar coupling constants for the different scandium sites in the crystal structure. researchgate.net While the calculations tended to overestimate the values compared to experimental data, they provided valuable insights into the electronic environment of the scandium nuclei and suggested the influence of crystal water dynamics. researchgate.net Other studies have focused on extending the known range of ⁴⁵Sc NMR chemical shifts through the synthesis and computational analysis of novel organoscandium complexes. nih.gov
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of a molecule. These predicted frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy. For scandium chloro-aqua complexes, ab initio calculations have predicted vibrational modes, such as the Sc-O stretching frequency, which was calculated to be around 353 cm⁻¹. researchgate.net This theoretical value aids in the assignment of experimentally observed bands, such as one at 420 cm⁻¹, to specific molecular motions. researchgate.net
| Parameter | System | Calculated Value | Experimental Value | Reference |
| Quadrupolar Coupling Constant (χ) | Sc(1) in ScCl₃·3H₂O | Overestimated by DFT | 2.0 ± 0.1 MHz | researchgate.net |
| Quadrupolar Coupling Constant (χ) | Sc(2) in ScCl₃·3H₂O | Overestimated by DFT | 3.81 ± 0.05 MHz | researchgate.net |
| Sc-O Stretching Frequency | Chloroaquo-scandium complex | ~353 cm⁻¹ | ~420 cm⁻¹ | researchgate.net |
Advanced Applications and Functional Materials Derivations from Scandium 3+ ;chloride;hexahydrate
Precursors for Anhydrous Scandium(III) Compounds and Scandium Metal Production
Scandium(3+);chloride;hexahydrate is a key starting material for producing anhydrous scandium(III) chloride and, subsequently, scandium metal. The dehydration of the hexahydrate form is a crucial step, as the presence of water can interfere with subsequent reduction processes. This conversion is often achieved through carefully controlled heating or by using dehydrating agents. The resulting anhydrous scandium(III) chloride is a direct precursor for the production of scandium metal. samaterials.comresearchgate.net
One of the earliest and most significant applications of anhydrous scandium(III) chloride was in the first preparation of metallic scandium in 1937 by Fischer and his collaborators. chemeurope.com They achieved this through the electrolysis of a eutectic melt of scandium(III) chloride and other salts at temperatures ranging from 700-800°C. wikipedia.orgchemeurope.com This fundamental process laid the groundwork for modern scandium metal production techniques.
Electrochemical Deposition Pathways for Scandium Metal
Electrochemical deposition, or electrolysis, remains a primary method for producing scandium metal from its chloride salt. This compound, being readily soluble in water, serves as a convenient source for preparing the electrolyte. chemicalbook.comthermofisher.comfishersci.com The process involves dissolving the scandium salt in a suitable medium, often a molten salt eutectic mixture, to create an electrically conductive bath. wikipedia.orgamericanelements.com
Recent research has also explored the use of carbon nanotube-enabled filters for the electrochemical deposition and recovery of scandium from waste streams, highlighting ongoing innovation in scandium recovery and production methodologies. rsc.org
Role in Materials Synthesis and Engineering
The versatility of this compound extends to its role as a precursor in the synthesis and engineering of a wide array of advanced materials. Its ability to be converted into various scandium compounds makes it a cornerstone for developing materials with enhanced properties for aerospace, electronics, and nanotechnology applications.
Precursor for Scandium-Based Alloys (e.g., Aluminum-Scandium Alloys)
This compound is a crucial starting material for the production of aluminum-scandium (Al-Sc) master alloys. chemicalbook.comscandium.org These alloys are highly valued in the aerospace industry and for high-performance sports equipment due to the exceptional properties imparted by scandium. attelements.comsamaterials.comfracturae.com
The addition of a small amount of scandium to aluminum alloys leads to several significant benefits:
Grain Refinement: Scandium is a potent grain refiner in cast aluminum alloys, resulting in a finer and more uniform microstructure. fracturae.comwikipedia.org
Precipitation Hardening: The formation of nanoscale Al₃Sc precipitates within the aluminum matrix significantly increases the alloy's strength and resistance to coarsening at elevated temperatures. fracturae.comwikipedia.org
Improved Weldability: Scandium helps to control grain growth in the heat-affected zone of welded components, enhancing the weldability of the aluminum alloy. attelements.comsamaterials.comwikipedia.org
The production of Al-Sc alloys can be achieved through a metallothermic reduction process where scandium oxide (derived from scandium chloride) is reduced in the presence of aluminum. Another method involves the direct reduction of scandium chloride in the presence of aluminum, which also produces aluminum chloride as a by-product. google.com
Table 1: Properties and Applications of Aluminum-Scandium Alloys
| Property Enhanced by Scandium | Effect | Key Applications |
| Strength | Increased yield strength due to Al₃Sc precipitates. wikipedia.org | Aerospace components, high-performance sports equipment (e.g., baseball bats, bicycle frames). attelements.comsamaterials.comfracturae.com |
| Weldability | Reduced grain growth in heat-affected zones. attelements.comwikipedia.org | Aerospace components requiring welding instead of riveting. google.com |
| High-Temperature Stability | Resistance to grain coarsening at elevated temperatures. wikipedia.org | Components used in or near engines. wikipedia.org |
| Grain Structure | Potent grain refiner, leading to a finer microstructure. fracturae.comwikipedia.org | Cast aluminum alloys. wikipedia.org |
Fabrication of Electronic Ceramics and Optical Materials
This compound serves as a precursor for the synthesis of various electronic ceramics and optical materials. chemicalbook.comscandium.org Its incorporation into these materials can significantly enhance their performance and enable new applications.
In the realm of electronic ceramics, scandium compounds are used in the fabrication of components for electronic devices. scandium.org The addition of scandium can modify the dielectric properties and improve the thermal stability of ceramic materials.
For optical applications, scandium chloride is utilized in the production of high-intensity halide lamps and optical fibers. chemicalbook.comscandium.org Scandium-doped materials are also investigated for use in laser systems. For instance, Erbium, Chromium: Yttrium-Scandium-Gallium Garnet (Er,Cr:YSGG) lasers are used by dentists for various procedures. chemicalbook.comscandium.org The incorporation of scandium ions can enhance the luminescent properties of phosphors, which are essential for lighting and display technologies. prochemonline.com
Preparation of Nanoscale Materials and Thin Films (e.g., via Sputtering)
This compound is an excellent precursor for the production of nanoscale materials. chemicalbook.comscandium.org These materials, with their high surface-area-to-volume ratio, often exhibit unique properties compared to their bulk counterparts.
The compound is also instrumental in the fabrication of thin films through various deposition techniques, including sputtering. researchgate.net In reactive sputtering, a target made of a scandium-containing material (often an alloy) is bombarded with energetic ions in a reactive gas atmosphere. This process deposits a thin film of a scandium compound, such as scandium aluminum nitride (ScAlN), onto a substrate. mdpi.comnih.gov
ScAlN thin films are of particular interest for their piezoelectric properties, which are significantly enhanced by the inclusion of scandium. nih.gov These films have potential applications in various microelectromechanical systems (MEMS), such as sensors, actuators, and resonators. nih.gov The quality and properties of the sputtered thin films are highly dependent on deposition parameters like the target composition, sputtering power, and substrate temperature. mdpi.com
Integration into Metal-Organic Frameworks (MOFs) for Specific Functionalities
This compound is utilized in the synthesis of scandium-based metal-organic frameworks (MOFs). rsc.org MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The choice of the metal center and organic linker allows for the tuning of the MOF's properties for specific applications.
Scandium(III) ions are particularly attractive for the construction of robust MOFs. rsc.orgresearchgate.net These Sc-MOFs can exhibit exceptional stability and have potential applications in catalysis and photophysics. rsc.org
A notable application of scandium in this area is the development of "metal-imprinted" covalent organic frameworks (MICOFs) for the selective capture of scandium ions. berkeley.eduescholarship.org In this approach, a COF is synthesized with scandium ions incorporated into its structure. Subsequent removal of the scandium creates "imprinted" sites that are highly selective for rebinding scandium ions, even in the presence of other competing metals. berkeley.eduescholarship.org This technology holds promise for the efficient extraction and recycling of scandium.
Catalytic Applications in Chemical Transformations
This compound serves as a precursor to potent catalytic species, leveraging the strong Lewis acidity of the Sc(III) ion. These catalysts are employed in a variety of organic transformations, demonstrating high efficiency and selectivity.
Lewis Acid Catalysis in Organic Synthesis
The scandium(III) ion, derived from precursors like scandium(III) chloride, is a hard Lewis acid that effectively activates oxygen-containing functional groups. wikipedia.orgscandium.org This property allows it to function as a highly effective catalyst in numerous organic reactions, often under mild conditions. scandium.org Its role involves binding to a molecule, typically at an oxygen or nitrogen atom, which increases the molecule's electrophilicity and lowers the activation energy of the subsequent reaction. scandium.org
Key applications include:
Friedel-Crafts Reactions: Scandium catalysts are efficient in both Friedel-Crafts acylation and alkylation, which are fundamental for adding functional groups to aromatic rings. scandium.org Their high selectivity helps to minimize the formation of unwanted byproducts. scandium.org
Aldol and Michael Addition Reactions: In reactions that form crucial carbon-carbon bonds, such as Aldol and Michael additions, scandium catalysts enhance reaction rates and yields. scandium.org Scandium(III) chloride, when converted to its dodecyl sulfate (B86663) salt, has been studied as a "Lewis acid-surfactant combined catalyst" (LASC) for facilitating aldol-like reactions in aqueous media. wikipedia.orgchemeurope.com
Cyclization Reactions: The Lewis acidic nature of scandium is also harnessed to promote various cyclization reactions, which are vital for constructing complex cyclic molecules. scandium.org
Ligand-Accelerated Catalysis Mechanisms
In many scandium-catalyzed systems, the introduction of a chiral ligand not only induces enantioselectivity but can also significantly increase the reaction rate, a phenomenon known as ligand-accelerated catalysis. nsf.gov This effect is counterintuitive to the traditional understanding where a bulky ligand might be expected to slow down a reaction.
A notable example is the scandium(III)-catalyzed asymmetric spiroannulation reaction using PyBox ligands. nsf.gov Mechanistic studies using in-situ infrared spectroscopy have revealed that the ligand can accelerate the reaction by preventing the formation of an inactive product-catalyst complex. nsf.gov In the absence of the ligand, product inhibition is observed, which significantly slows the reaction rate after an initial conversion. The ligand competes with the product for coordination to the scandium(III) center, thereby freeing up the active catalyst to participate in further transformations. nsf.gov This disruption of off-cycle pathways, such as nucleophile oligomerization, is a key aspect of the observed rate acceleration. nsf.gov
Multicomponent Reaction Systems
Scandium(III) catalysts, particularly when complexed with chiral ligands like N,N'-dioxides or Pybox, are highly effective in orchestrating complex multicomponent reactions, often termed domino or tandem reactions. mdpi.com These processes allow for the synthesis of structurally complex molecules from simple starting materials in a single step, which is highly efficient.
Examples of scandium-catalyzed domino reactions include:
Domino Ring-Opening/Cyclization/Retro-Mannich Reaction: A chiral scandium complex, generated in situ from ScCl₃·6H₂O and a chiral N,N'-dioxide ligand, was used to catalyze the reaction of cyclopropyl (B3062369) ketones with aryl 1,2-diamines, yielding asymmetric benzimidazole (B57391) derivatives. mdpi.com
Domino Michael/Aldol Reaction: Chiral spirocyclohexene pyrazolones have been synthesized via a domino Michael/aldol reaction catalyzed by a Sc(OTf)₃/N,N'-dioxide ligand system. mdpi.com
Domino Knoevenagel/ nih.govnih.gov-Hydride Transfer/Cyclization: A complex hexacyclic product was formed through a reaction between a substituted isatin (B1672199) and 1,3-indandione, catalyzed by Sc(OTf)₃ and a chiral ligand. mdpi.com
These examples highlight the ability of scandium catalysts to control multiple sequential bond-forming events with high stereoselectivity.
Heterogeneous Catalysis (e.g., MOF-based Catalysts)
To bridge the gap between homogeneous and heterogeneous catalysis, scandium(III) chloride is used as a precursor to synthesize metal-organic frameworks (MOFs). bohrium.comresearchgate.net These crystalline materials feature scandium ions as nodes connected by organic linkers, creating a porous structure with accessible and well-defined active sites. bohrium.comlidsen.com This "heterogenization" of a homogeneous catalyst allows for easy recovery, recyclability, and enhanced stability. lidsen.com
A prime example is a scandium-squarate MOF, with the formula Sc₂(C₄O₄)₃, prepared via a hydrothermal reaction of scandium chloride and squaric acid. bohrium.comresearchgate.net This MOF contains scandium atoms in an octahedral environment and exhibits high thermal stability. bohrium.com It has proven to be an efficient and reusable heterogeneous Lewis acid catalyst for various transformations. bohrium.comresearchgate.net Another well-studied example is MIL-100(Sc), which also utilizes scandium as the metal center. rsc.org
| MOF Catalyst | Precursor | Reaction Catalyzed | Key Findings | Reference |
|---|---|---|---|---|
| Sc₂(C₄O₄)₃ | Scandium Chloride | Cyanosilylation and Acetalization of carbonyl compounds | Acts as an active, selective, and recyclable heterogeneous catalyst. Can be reused at least four times without loss of activity. | bohrium.com |
| MIL-100(Sc) | Not specified, but Sc-based | Not specified in detail | Analysis showed a scandium content of 27.2% by weight. Some leaching of scandium (average of 10.6%) was observed after reaction. | rsc.org |
Catalysis in Biomass Conversion (e.g., Hydroxymethylfurfural Synthesis)
Scandium(III) chloride hexahydrate is an effective Lewis acid catalyst for the conversion of biomass-derived platform molecules into value-added chemicals. prochemonline.com The conversion of biomass to chemicals like hydroxymethylfurfural (HMF) and its derivatives is a key goal in developing sustainable biorefineries. researchgate.net Lewis acids play a critical role in the tandem reactions of hydrolysis, isomerization, and dehydration required for these transformations. researchgate.net
Specifically, scandium(III) chloride hexahydrate has been successfully used in the one-pot production of γ-valerolactone (GVL) from furfural. The catalytic activity of the Sc³⁺ ion facilitates this conversion under mild conditions, achieving high yields without requiring additional additives. prochemonline.com
Separation and Recovery of Scandium(III) Ions
The recovery of scandium from various sources, including industrial wastes and low-grade ores, is of significant economic and strategic interest. nih.gov Hydrometallurgical processes, particularly solvent extraction and adsorption, are the primary methods employed for the separation and purification of Sc(III) ions. nih.govrsc.org
Several advanced materials and techniques have been developed for this purpose:
Solvent Extraction: This is a widely used technique for scandium recovery. nih.gov Newly synthesized amic acid extractants, such as N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) and N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]phenylalanine (D2EHAF), have shown high selectivity for Sc(III) over other common transition metals like Ni(II), Al(III), Co(II), and Mn(II) in highly acidic sulfate media (pH ≤ 3). nih.govacs.org Scandium can be quantitatively extracted at pH 2 and subsequently stripped from the organic phase using a sulfuric acid solution. nih.govacs.org
Polymer Inclusion Membranes (PIMs): PIMs containing carriers like D2EHAF provide a method for the selective transport of Sc(III) ions. In this system, scandium was quantitatively transported from a feed solution across the membrane into a sulfuric acid receiving solution, achieving a complete thermodynamic separation from many other metal ions. nih.govacs.org
Supported Ionic Liquid Phases (SILPs): SILPs represent a promising class of adsorbents for recovering low concentrations of Sc(III). rsc.org An adsorbent synthesized by covalently linking an ionic liquid to a polymer resin showed effective adsorption of Sc(III) from chloride and nitrate (B79036) solutions. The adsorbed scandium could then be efficiently recovered by stripping with 1 M sulfuric acid. rsc.org
| Method | Material/Reagent Used | Key Conditions | Selectivity/Efficiency | Reference |
|---|---|---|---|---|
| Solvent Extraction | Amic acid extractants (D2EHAG, D2EHAF) in n-dodecane | Extraction at pH 2; Stripping with 0.5 M H₂SO₄ | High selectivity over Ni(II), Al(III), Co(II), Mn(II), Cr(III), Ca(II), Mg(II). Co-extracts with Fe(III). | nih.govacs.org |
| Polymer Inclusion Membrane (PIM) | D2EHAF as a carrier | Transport from feed solution to 0.5 M H₂SO₄ receiving solution | Complete thermodynamic separation from several common transition metals. | nih.govacs.org |
| Adsorption | Supported Ionic Liquid Phase (SILP) on a polymer resin | Adsorption from acidic chloride/nitrate solutions; Desorption with 1 M H₂SO₄ | Effective adsorption from chloride/nitrate media; follows Langmuir isotherm. | rsc.org |
Selective Ion Capture using Coordination Templating
A pioneering approach for capturing scandium ions with high selectivity involves the use of coordination templating to create metal-imprinted covalent organic frameworks (MICOFs). escholarship.orgnih.gov This method leverages the specific coordination chemistry of scandium to design porous materials with precisely tailored binding sites.
Researchers have successfully synthesized crystalline scandium–covalent organic frameworks (Sc–COFs) by combining coordination chemistry with reticular chemistry. nih.gov The process involves the solvothermal reaction of a scandium complex, such as Sc(C8H8NO2)3, with organic linkers like 1,3,5-triformylphloroglucinol and p-phenylenediamine. berkeley.edu This creates a robust two-dimensional framework where the scandium complex acts as a structural node. escholarship.org
The crucial step involves the removal of the scandium(III) ions from the synthesized Sc–COF, typically using an acidic treatment. This process leaves behind vacant, pre-organized coordination cavities within the framework, creating a "metal-imprinted" material. researchgate.netresearchgate.net These imprinted sites have a high affinity and specificity for Sc³⁺ ions, allowing for their selective capture from solutions containing a mixture of competing metal ions, even in highly acidic conditions. escholarship.orgresearchgate.net
The resulting MICOF exhibits exceptional performance in scandium uptake. Studies have demonstrated that these materials have a strong affinity for Sc³⁺, characterized by a steep initial rise in the adsorption isotherm. berkeley.edu The selectivity of these frameworks for Sc³⁺ over other common impurity ions, such as Fe³⁺ and La³⁺, surpasses that of previously reported scandium adsorbents. nih.govresearchgate.net This high selectivity is attributed to the precise geometric and electronic complementarity of the imprinted coordination sites to the scandium ion.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Saturation Capacity | 52.7 mg/g | Aqueous HCl solution (pH 5.5), 298 K | berkeley.edu |
| Adsorption Model | Langmuir | R² = 0.9998 | berkeley.edu |
| Kinetic Model | Pseudo-second-order | k₂ = 0.0124 g mg⁻¹ min⁻¹, R² = 0.9997 | berkeley.edu |
| Extraction from Ore | 98% of Sc³⁺ extracted | Nickel mineral sample at pH 3 with numerous competing ions | berkeley.edu |
Solvent Extraction and Membrane Transport Systems for Scandium Recovery
Hydrometallurgical processes are central to scandium recovery, with solvent extraction and advanced membrane systems being key technologies. nih.gov this compound is often used to prepare the aqueous solutions from which scandium is to be extracted.
Solvent Extraction (SX)
Solvent extraction is a widely used industrial method for separating and purifying scandium from leachates and other solutions. nih.gov The process relies on the differential partitioning of metal ions between an aqueous phase and an immiscible organic phase containing an extractant.
Acidic organophosphorus compounds are among the most effective extractants for scandium. nih.gov Reagents such as bis(2-ethylhexyl) phosphoric acid (D2EHPA or P204) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A or Ionquest 801) show high extraction efficiency. nih.goveurare.org Often, a synergistic agent like tributyl phosphate (B84403) (TBP) is added to the organic phase to enhance extraction performance and prevent the formation of a third phase. mdpi.com
The effectiveness of extraction is highly dependent on the acidity (pH) of the aqueous phase. For instance, using Ionquest 801, the separation of heavy rare-earth elements (like scandium) from light and medium rare-earths can be optimized by controlling the pH between 0.1 and 0.4. eurare.org However, a significant challenge in solvent extraction is the co-extraction of iron(III), which behaves similarly to scandium. nih.gov This often necessitates pre-treatment steps to remove iron before the scandium extraction stage. mdpi.com
Membrane Transport Systems
Polymer inclusion membranes (PIMs) represent a more advanced and potentially more efficient approach to scandium recovery. PIMs combine the principles of solvent extraction and membrane separation into a single process. These membranes typically consist of a base polymer (e.g., cellulose (B213188) triacetate), a plasticizer, and a carrier (extractant) immobilized within the polymer matrix. nih.gov
Recent research has focused on developing novel carriers for use in PIMs to achieve higher selectivity for scandium. Newly synthesized amic acid extractants, such as N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) and N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]phenylalanine (D2EHAF), have shown promise. nih.govacs.org In studies using these extractants, scandium(III) was quantitatively extracted from sulfate media at a pH of 2. acs.org
A PIM containing D2EHAF as the carrier can quantitatively transport scandium(III) from a feed solution across the membrane into a receiving solution of 0.5 mol dm⁻³ sulfuric acid. nih.govacs.org The proposed transport mechanism involves the scandium ion complexing with the carrier on the feed side of the membrane, diffusing across the membrane as a complex, and then being released into the receiving solution on the other side, typically due to a change in acidity. researchgate.net PIMs offer advantages over traditional solvent extraction, including lower solvent inventory, reduced environmental impact, and the ability to treat large volumes of dilute solutions.
| Extractant/Carrier | System Type | Key Findings | Reference |
|---|---|---|---|
| D2EHPA (P204) / TBP | Solvent Extraction | High extraction efficiency (up to 100%) for Sc. Iron removal pre-treatment is beneficial. | mdpi.com |
| Ionquest 801 (PC-88A) | Solvent Extraction | Effective for separating HREEs (including Sc) from LREEs and MREEs at pH 0.1-0.4. | eurare.org |
| D2EHAG | Solvent Extraction | Quantitative Sc(III) extraction at pH 2; separates Sc from Al, Co, Mn, Cr, Ca, Mg. Fe(III) is co-extracted. | nih.govacs.org |
| D2EHAF | Solvent Extraction & PIM | Quantitative Sc(III) transport across a PIM into a 0.5 M H₂SO₄ receiving solution. Higher equilibrium constant than D2EHAG. | nih.govacs.orgresearchgate.net |
Q & A
Q. What are the critical considerations for synthesizing high-purity ScCl₃·6H₂O, and how can hydrolysis be minimized during preparation?
- Methodological Answer : Synthesis typically involves reacting scandium oxide (Sc₂O₃) or metallic scandium with concentrated hydrochloric acid under controlled conditions. To minimize hydrolysis (due to Sc³+’s high charge density), the reaction should be conducted in a dry, inert atmosphere and followed by slow crystallization . Anhydrous ScCl₃ can be converted to the hexahydrate by controlled hydration. Purity verification via inductively coupled plasma mass spectrometry (ICP-MS) or X-ray diffraction (XRD) is essential to confirm crystallinity and absence of oxychloride impurities .
Q. How should ScCl₃·6H₂O be stored to prevent decomposition, and what analytical techniques detect degradation?
- Methodological Answer : ScCl₃·6H₂O is hygroscopic and prone to deliquescence. Storage in airtight containers under inert gas (e.g., argon) at 4°C is recommended. Periodic checks using thermogravimetric analysis (TGA) can monitor dehydration, while Fourier-transform infrared spectroscopy (FTIR) identifies hydroxylation or chloride loss. A melting point range of 63–66°C (lit.) serves as a quick purity indicator .
Q. What safety protocols are essential when handling ScCl₃·6H₂O in aqueous solutions?
- Methodological Answer : Use fume hoods to avoid inhalation of fine particulates. Personal protective equipment (PPE) includes nitrile gloves, EN 166-compliant goggles, and flame-resistant lab coats. Spill management requires neutralization with sodium bicarbonate, followed by collection in sealed containers for hazardous waste disposal .
Advanced Research Questions
Q. How does the ionic radius of Sc³+ influence its coordination chemistry in ScCl₃·6H₂O, and how can this be experimentally validated?
- Methodological Answer : Sc³+ has an effective ionic radius of 0.885 Å (for 8-coordination), which favors octahedral geometry in the hexahydrate form. X-ray absorption spectroscopy (XAS) or extended X-ray absorption fine structure (EXAFS) can confirm the six-coordinate Sc–O bond distances (~2.1 Å). Comparative studies with other rare-earth chlorides (e.g., YCl₃·6H₂O) reveal differences in lattice parameters due to ionic size variations .
Q. What methodologies address contradictory reports on ScCl₃·6H₂O’s thermal stability and decomposition pathways?
- Methodological Answer : Discrepancies arise from varying hydration states and experimental conditions. High-resolution TGA coupled with mass spectrometry (TGA-MS) can differentiate between dehydration (loss of H₂O at 100–150°C) and decomposition (ScOCl formation >300°C). In situ XRD under controlled humidity/temperature clarifies phase transitions .
Q. How can ScCl₃·6H₂O be utilized as a precursor in doping studies, and what analytical tools assess dopant incorporation efficiency?
- Methodological Answer : Sc³+ doping in materials (e.g., upconversion nanoparticles) requires stoichiometric control during co-precipitation or sol-gel synthesis. Energy-dispersive X-ray spectroscopy (EDS) and X-ray photoelectron spectroscopy (XPS) quantify dopant concentration, while photoluminescence spectroscopy evaluates optical properties. For example, substituting Y³+ with Sc³+ in Na(Y,Sc)F₄ matrices alters lattice strain and emission profiles .
Q. What strategies mitigate interference from ScCl₃·6H₂O’s hygroscopicity in moisture-sensitive reactions?
- Methodological Answer : Anhydrous conditions are critical. Pre-drying ScCl₃·6H₂O under dynamic vacuum at 150°C for 12 hours yields anhydrous ScCl₃, confirmed by Karl Fischer titration. Alternatively, reactions in aprotic solvents (e.g., THF) with molecular sieves prevent rehydration. Real-time monitoring via Raman spectroscopy detects residual moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
